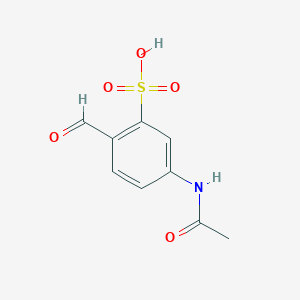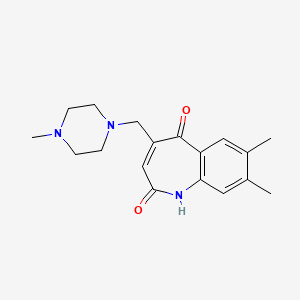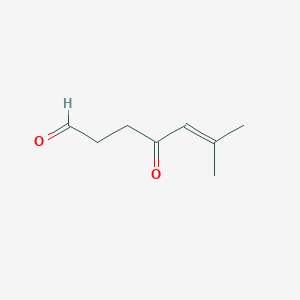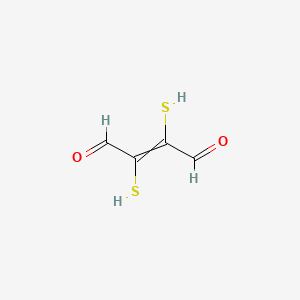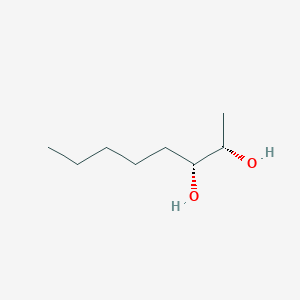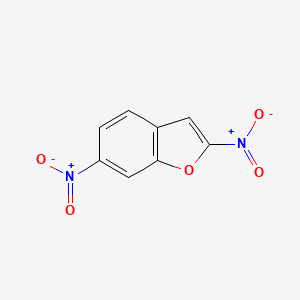
Sodio(ethyl)(4-((4-(ethylamino)phenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(3-sulphonatobenzyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 49 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the base structure: This involves the reaction of 4-(ethylamino)phenyl and 4-(ethyl(3-sulphonatobenzyl)amino)phenyl under controlled conditions to form the core structure.
Cyclization: The intermediate compounds undergo cyclization to form the cyclohexa-2,5-dien-1-ylidene structure.
Final assembly:
Industrial Production Methods
Industrial production of Acid Violet 49 typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Acid Violet 49 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of Acid Violet 49, affecting its color and properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Acid Violet 49 has a wide range of scientific research applications, including:
Chemistry: It is used as a dye in analytical chemistry for staining and visualization purposes.
Biology: The compound is employed in biological research for staining tissues and cells, aiding in microscopic analysis.
Medicine: Acid Violet 49 is used in medical diagnostics for staining biological samples, helping in the identification of specific structures.
Wirkmechanismus
The mechanism of action of Acid Violet 49 involves its interaction with specific molecular targets. The compound binds to certain proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Violet 17: Similar in structure but with different functional groups, leading to variations in color and properties.
Acid Blue 9: Another synthetic dye with a similar core structure but different substituents, affecting its applications and behavior.
Uniqueness
Acid Violet 49 is unique due to its specific combination of functional groups and its ability to form stable complexes with various molecular targets. This makes it particularly useful in applications requiring precise staining and visualization .
Eigenschaften
CAS-Nummer |
67828-27-7 |
|---|---|
Molekularformel |
C39H40N3NaO6S2 |
Molekulargewicht |
733.9 g/mol |
IUPAC-Name |
sodium;2-[4-(ethylamino)phenyl]-5-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H41N3O6S2.Na/c1-4-40-34-17-15-33(16-18-34)38-23-14-32(26-39(38)50(46,47)48)28-42(6-3)36-21-12-30(13-22-36)24-29-10-19-35(20-11-29)41(5-2)27-31-8-7-9-37(25-31)49(43,44)45;/h7-26,40H,4-6,27-28H2,1-3H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
InChI-Schlüssel |
QEWJMCDXPTUEBT-UHFFFAOYSA-M |
Kanonische SMILES |
CCNC1=CC=C(C=C1)C2=C(C=C(C=C2)CN(CC)C3=CC=C(C=C3)C=C4C=CC(=[N+](CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C=C4)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


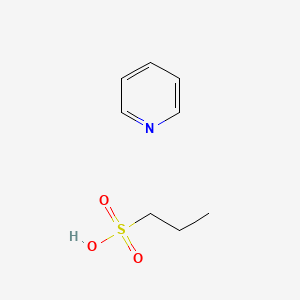

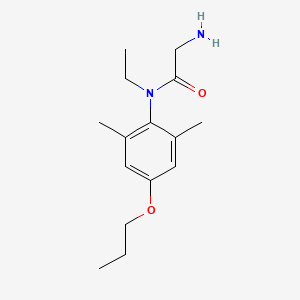

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
